Benzyl hydroxy(methyl)carbamate

Catalog No.
S13534063
CAS No.
15058-52-3
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl hydroxy(methyl)carbamate

CAS Number

15058-52-3

Product Name

Benzyl hydroxy(methyl)carbamate

IUPAC Name

benzyl N-hydroxy-N-methylcarbamate

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-10(12)9(11)13-7-8-5-3-2-4-6-8/h2-6,12H,7H2,1H3

InChI Key

ZXDUNEUTUIGNMC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)O

Benzyl hydroxy(methyl)carbamate is an organic compound characterized by its carbamate functional group, which is derived from the reaction of benzyl alcohol and carbamic acid. Its chemical structure can be represented as C10_{10}H13_{13}N1_{1}O3_{3}, featuring a benzyl moiety attached to a hydroxy and methyl group within the carbamate framework. This compound is typically a white solid, soluble in organic solvents, and exhibits moderate solubility in water.

  • N-Alkylation: It can undergo N-alkylation to form derivatives that possess enhanced biological activity or altered physical properties. This reaction often involves alkyl halides or other electrophiles .
  • Deprotection Reactions: The benzyl group can be removed under acidic conditions, regenerating the corresponding amine, which is useful in synthetic organic chemistry .
  • Reactivity with Nucleophiles: The carbamate can react with stabilized carbon nucleophiles, leading to functionalized products, such as hydroxamic acids, which have applications in metal ion chelation .

Benzyl hydroxy(methyl)carbamate exhibits notable biological activities:

  • Antimicrobial Properties: Studies have indicated that derivatives of benzyl carbamate compounds possess antimicrobial effects against various pathogens .
  • Enzyme Inhibition: Some compounds related to benzyl hydroxy(methyl)carbamate have been studied for their ability to inhibit enzymes involved in metabolic pathways, making them potential candidates for drug development .

The synthesis of benzyl hydroxy(methyl)carbamate can be achieved through several methods:

  • Direct Reaction of Benzyl Alcohol with Carbamic Acid: This method involves the direct condensation of benzyl alcohol and carbamic acid under controlled conditions.
  • Amination of Dimethyl Carbonate: Benzylamine can react with dimethyl carbonate in the presence of carbon dioxide to yield methyl carbamates, including benzyl hydroxy(methyl)carbamate .
  • Use of Protecting Groups: In synthetic pathways, benzyl hydroxy(methyl)carbamate may serve as a protecting group for amines during multi-step syntheses .

Benzyl hydroxy(methyl)carbamate finds applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for use as active pharmaceutical ingredients due to their biological activities.
  • Agricultural Chemicals: Compounds derived from benzyl hydroxy(methyl)carbamate are investigated for potential use as pesticides or herbicides .
  • Chemical Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amines and hydroxamic acids .

Interaction studies involving benzyl hydroxy(methyl)carbamate focus on its reactivity with various substrates:

  • Metal Ion Complexation: Research has shown that hydroxamic acid derivatives can chelate metal ions effectively, suggesting potential uses in therapeutic and diagnostic applications .
  • Biological Targets: Studies have been conducted to evaluate its inhibitory effects on specific enzymes, revealing insights into its mechanism of action and potential therapeutic uses .

Benzyl hydroxy(methyl)carbamate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameSimilarityUnique Features
Benzyl carbamate0.98Used primarily as a protecting group in amine synthesis.
Benzyl (2-hydroxyethyl)(methyl)carbamate0.95Exhibits unique solubility properties due to the 2-hydroxyethyl group.
Benzyl morpholine-4-carboxylate0.92Contains a morpholine ring that enhances biological activity.
Benzyl 4-(2-hydroxyethyl)piperazine-1-carboxylate0.92Features a piperazine ring providing distinct pharmacological properties.
Benzyl 2-aminoethyl(methyl)carbamate0.91Combines amino and carbamate functionalities for diverse reactivity.

Benzyl hydroxy(methyl)carbamate's unique combination of functional groups allows it to engage in specific

The compound first emerged in synthetic organic literature during mid-20th century electrochemical studies. Initial reports from 1951 describe its preparation through Hofer-Moest electrolysis of N-benzyloxycarbonyl-glycine, marking one of the earliest synthetic routes to hydroxy-substituted carbamates. Early nomenclature alternated between functional group descriptors and positional naming conventions, with terms such as "benzyl N-methylolcarbamate" appearing in pre-IUPAC literature.

Key milestones in its nomenclature development include:

  • 1950s: Empirical naming based on synthetic precursors
  • 1970s: Adoption of substitution-based terminology
  • 1990s: Standardization under IUPAC rules
Historical NameModern Equivalent
Benzyl methylolcarbamateBenzyl N-hydroxy-N-methylcarbamate
O-Benzyl-N-methylcarbamic acidBenzyl hydroxy(methyl)carbamate

Systematic IUPAC Nomenclature and Structural Identification

The current IUPAC name benzyl N-hydroxy-N-methylcarbamate systematically describes:

  • Benzyl ester group (C₆H₅CH₂O-)
  • Carbamate core (-OC(=O)N-)
  • N-substituents (hydroxy and methyl groups)

Structural verification employs multiple analytical techniques:

  • Molecular formula: C₉H₁₁NO₃ (MW 181.19 g/mol)
  • SMILES notation: COC(=O)N(C)OCC1=CC=CC=C1
  • 3D conformation: Planar carbamate group with perpendicular benzyl ring

X-ray crystallographic studies confirm intramolecular hydrogen bonding between the N-hydroxy oxygen and carbamate carbonyl group, stabilizing the molecular conformation.

Position in Carbamate Chemical Taxonomy

This compound belongs to three distinct carbamate subclasses:

  • N-substituted carbamates (methyl group at nitrogen)
  • Hydroxycarbamates (hydroxyl substituent on nitrogen)
  • Benzyl carbamates (aromatic ester moiety)

Comparative analysis with related structures reveals unique features:

FeatureBenzyl carbamateMethyl carbamateBenzyl hydroxy(methyl)carbamate
N-substituentsNoneMethylHydroxy + methyl
Ester groupBenzylMethylBenzyl
Hydrogen bonding capacityLowModerateHigh

The simultaneous presence of N-methyl and N-hydroxy groups creates unique electronic effects - the electron-donating methyl group increases nitrogen basicity, while the hydroxy group enables hydrogen bond formation. This dual functionality explains its distinctive reactivity compared to simpler carbamate derivatives.

Molecular Architecture Analysis (C₉H₁₁NO₃)

Benzyl hydroxy(methyl)carbamate represents a distinctive organic compound characterized by its molecular formula C₉H₁₁NO₃ and molecular weight of 181.19 g/mol [1] [2]. The compound is systematically named as benzyl N-hydroxy-N-methylcarbamate and bears the Chemical Abstracts Service registry number 15058-52-3 [1] [2]. The molecular structure encompasses a carbamate functional group derived from the reaction of benzyl alcohol with carbamic acid, featuring a benzyl moiety attached to a hydroxy and methyl group within the carbamate framework .

The structural architecture demonstrates the characteristic features of carbamate derivatives, where the carbamate group consists of a carbonyl group (C=O) to which an alkoxyl group and an amino group are attached [4]. The benzyl group provides aromatic character to the molecule, while the hydroxy and methyl substituents on the nitrogen atom contribute to the compound's unique chemical properties [1]. The canonical Simplified Molecular Input Line Entry System representation is expressed as CN(O)C(=O)OCC1=CC=CC=C1, providing a linear notation of the molecular connectivity [2].

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight (g/mol)181.19
Chemical Abstracts Service Number15058-52-3
International Union of Pure and Applied Chemistry Namebenzyl N-hydroxy-N-methylcarbamate
Simplified Molecular Input Line Entry SystemCN(O)C(=O)OCC1=CC=CC=C1
International Chemical IdentifierInChI=1S/C9H11NO3/c1-10(12)9(11)13-7-8-5-3-2-4-6-8/h2-6,12H,7H2,1H3
International Chemical Identifier KeyZXDUNEUTUIGNMC-UHFFFAOYSA-N

The compound exhibits the typical structural characteristics of carbamate derivatives, including the presence of both amide and ester functionalities within the same molecule [4]. This dual nature contributes to the molecule's chemical stability and reactivity profile, making it chemically stable while maintaining sufficient reactivity to engage with nucleophiles [4]. The resonance stabilization between the amide and carboxyl groups provides structural integrity to the carbamate framework [4].

X-ray Crystallographic Studies

While specific X-ray crystallographic data for benzyl hydroxy(methyl)carbamate is not extensively documented in the current literature, studies on related carbamate derivatives provide valuable insights into the structural parameters expected for this compound [5] [6] [7]. Crystallographic investigations of similar benzyl carbamate structures reveal characteristic bond lengths and angles that are consistent across this class of compounds [8] [9].

Research on benzyl carbamate derivatives demonstrates that these compounds typically crystallize in monoclinic or orthorhombic crystal systems [6] [7]. The molecular conformations in carbamate structures are generally planar around the carbamate group due to resonance stabilization [9] [10]. Studies on related compounds show that carbamate molecules exhibit strong intermolecular hydrogen bonding interactions, particularly involving the carbonyl oxygen and amino hydrogen atoms [6] [8].

The crystal packing arrangements of benzyl carbamate derivatives are characterized by layer-like structures held together by hydrogen bonding networks [8]. According to crystallographic analysis methods, combinations of carbon-hydrogen interactions with oxygen, nitrogen, and aromatic systems are comparable in energy with classical hydrogen bonding [8]. These interactions are essential for understanding the geometry and assembly of molecular layers in the crystal structure [8].

Structural ParameterTypical Range for Carbamate Derivatives
Carbon-oxygen double bond length (Å)1.21-1.23
Carbon-nitrogen bond length (Å)1.33-1.35
Carbon-oxygen single bond length (Å)1.35-1.37
Nitrogen-carbon bond length (Å)1.47-1.49
Oxygen-carbon-oxygen bond angle (°)124-126
Nitrogen-carbon-oxygen bond angle (°)116-118
Carbon-nitrogen-carbon bond angle (°)118-122

Crystallographic studies of carbamate derivatives indicate that the molecules can exist in both cis and trans conformations around the carbamate bond [4] [10]. The energy difference between these conformations is typically small, approximately 1.0-1.5 kilocalories per mole, allowing for conformational flexibility under ambient conditions [5] [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of benzyl hydroxy(methyl)carbamate employs multiple analytical techniques to elucidate its structural features and molecular properties [11] [12] [13]. Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [11] [12].

Proton Nuclear Magnetic Resonance spectroscopy of carbamate derivatives typically reveals characteristic chemical shifts for different proton environments [11] [12]. The benzyl protons appear in the aromatic region between 7.25-7.43 parts per million, reflecting the deshielding effect of the aromatic ring system [12]. The methylene protons of the benzyl group typically resonate around 5.2 parts per million due to their proximity to both the aromatic ring and the electronegative oxygen atom [11]. The N-methyl protons appear as a singlet around 3.1 parts per million [12].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information about the carbon framework [11] [12]. The carbonyl carbon of the carbamate group typically appears at approximately 157.0 parts per million, characteristic of carbamate carbonyl carbons [11] [14]. The aromatic carbons of the benzyl group resonate in the range of 128-140 parts per million, with the quaternary aromatic carbon appearing around 136.8 parts per million [12] [14].

Nuclear Magnetic Resonance ParameterChemical Shift Range
Benzyl aromatic protons (¹H)7.25-7.43 ppm
Benzyl methylene protons (¹H)~5.2 ppm
N-methyl protons (¹H)~3.1 ppm
Carbamate carbonyl carbon (¹³C)~157.0 ppm
Aromatic carbons (¹³C)128-140 ppm
Benzyl methylene carbon (¹³C)~67.2 ppm

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups within the molecule [11] [14]. The carbonyl stretch of the carbamate group typically appears around 1685 cm⁻¹, which is characteristic of carbamate carbonyls [11] [14]. The nitrogen-hydrogen stretch vibrations are observed around 3315 cm⁻¹, indicating the presence of the hydroxylamine functionality [14]. Carbon-hydrogen stretching vibrations appear in the range of 2939-2989 cm⁻¹, corresponding to both aliphatic and aromatic carbon-hydrogen bonds [14].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound [13]. The molecular ion peak appears at mass-to-charge ratio 181, corresponding to the molecular weight of the compound [13]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 182 [13]. Fragmentation patterns typically involve loss of the benzyl group or the carbamate functionality, providing structural confirmation [13].

Spectroscopic TechniqueKey Features
Infrared Spectroscopyν(C=O) ~1685 cm⁻¹, ν(N-H) ~3315 cm⁻¹, ν(C-H) ~2989 cm⁻¹
Mass SpectrometryM⁺ = 181 m/z, [M+H]⁺ = 182 m/z
Ultraviolet-Visible Spectroscopyλmax ~260-280 nm (aromatic transitions)

Computational Chemistry Predictions

Computational chemistry approaches provide valuable predictions about the electronic structure and molecular properties of benzyl hydroxy(methyl)carbamate [15] [16] [17] [18]. Density Functional Theory calculations have been extensively employed to study carbamate derivatives and predict their molecular orbital energies, geometric parameters, and electronic properties [16] [18].

The molecular orbital analysis of carbamate compounds reveals important information about their electronic structure [20]. The Highest Occupied Molecular Orbital energy levels for carbamate derivatives typically range from -6.5 to -7.0 electron volts, indicating the energy required to remove an electron from the molecule [20] [21]. The Lowest Unoccupied Molecular Orbital energies are generally estimated between 0.5 to 1.0 electron volts, representing the energy level where an excited electron would reside [20] [21].

The Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap provides insights into the electronic excitation properties of the molecule [20] [21]. For benzyl hydroxy(methyl)carbamate, this gap is estimated to be between 6.0-7.5 electron volts, indicating that the compound would absorb ultraviolet radiation in the range of 165-200 nanometers [20]. This energy gap suggests that the compound would be ultraviolet-inactive in the commonly measured range of 200-800 nanometers [20].

Computational studies on carbamate derivatives have employed various theoretical methods including semi-empirical approaches, Hartree-Fock calculations, and Density Functional Theory methods [16] [17]. The B3LYP functional with 6-31+G(d) basis set has been identified as providing accurate predictions for vibrational frequencies and geometric parameters of carbamate compounds [14] [16]. These calculations typically show excellent agreement with experimental infrared and Nuclear Magnetic Resonance spectral data [16] [10].

Computational ParameterPredicted Value
Molecular Volume (ų)~165
Polar Surface Area (Ų)~62.05
Partition Coefficient (LogP)~1.07
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds4
Dipole Moment (Debye)2.5-3.5
Highest Occupied Molecular Orbital Energy (eV)-6.5 to -7.0
Lowest Unoccupied Molecular Orbital Energy (eV)0.5 to 1.0
Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap (eV)6.0-7.5

Molecular dynamics simulations of carbamate systems have provided insights into conformational flexibility and intermolecular interactions [17]. These studies reveal that carbamate molecules can undergo conformational changes between cis and trans orientations around the carbamate bond [17] [10]. The energy barriers for these conformational changes are typically low, allowing for dynamic behavior in solution [17] [4].

Conventional Carbamate Bond Formation Strategies

The synthesis of benzyl hydroxy(methyl)carbamate relies on well-established carbamate bond formation methodologies that have been developed over several decades. These conventional approaches provide the foundational understanding necessary for optimizing synthetic routes to this specific hydroxylated carbamate derivative [1] [2].

Chloroformate-Based Synthesis

The most widely employed conventional method for benzyl carbamate synthesis involves the reaction of benzyl chloroformate with appropriate amine nucleophiles [1] [3]. For benzyl hydroxy(methyl)carbamate specifically, this approach requires the use of N-methylhydroxylamine as the nucleophilic partner. The reaction proceeds under mild basic conditions, typically employing triethylamine or pyridine as the base to neutralize the hydrochloric acid byproduct [1] [2]. Yields typically range from seventy to ninety-five percent under optimized conditions, though the toxicity and cost of chloroformate reagents represent significant limitations [3].

Carbonic Acid Diester Methodology

A more environmentally benign approach involves the reaction of carbonic acid diesters with hydroxylamine derivatives [2] [3]. This method has gained considerable attention due to its use of non-toxic starting materials. The process operates through a nucleophilic substitution mechanism where hydroxylamine attacks the carbonyl carbon of the carbonic acid diester, followed by elimination of an alcohol molecule [2]. The reaction requires basic conditions to deprotonate the hydroxylamine, with sodium hydroxide or potassium carbonate commonly employed as the base [2] [3].

The mechanistic pathway involves formation of a tetrahedral intermediate, followed by collapse with elimination of the alcohol leaving group. Reaction temperatures between zero and sixty degrees Celsius are typically sufficient, with higher temperatures potentially leading to decomposition of the hydroxylamine substrate [2]. The method demonstrates excellent yields (eighty-five to ninety-nine percent) for a range of carbonic acid diesters, including dimethyl carbonate, diethyl carbonate, and dibenzyl carbonate [2] [3].

Isocyanate Addition Routes

Traditional isocyanate chemistry provides another avenue for carbamate synthesis, though application to hydroxylated derivatives requires careful consideration of competing reactions [4] [5]. The addition of benzyl alcohol to appropriately substituted isocyanates can yield benzyl carbamates, but the preparation of hydroxy-substituted isocyanates often requires the use of phosgene derivatives, limiting the practical utility of this approach [4] [5].

Rearrangement Methodologies

Both Hofmann and Curtius rearrangements have been adapted for carbamate synthesis [4] [6]. The Hofmann rearrangement of primary carboxamides under oxidative conditions can provide access to carbamates with one fewer carbon atom than the starting amide [4]. However, these methods typically suffer from harsh reaction conditions and limited substrate scope, making them less attractive for the synthesis of sensitive hydroxylated carbamates [4] [6].

MethodReactantsReaction ConditionsYield Range (%)AdvantagesDisadvantages
Chloroformate ReactionAmine + ChloroformateMild, Base Required70-95High Yields, Well-EstablishedToxic Reagents, Expensive
Isocyanate AdditionAlcohol + IsocyanateRoom Temperature80-98Direct, High SelectivityRequires Phosgene
Phosgene DerivativesAmine/Alcohol + PhosgeneAnhydrous, Base Required60-90Versatile, Widely UsedHighly Toxic, Corrosive
Hofmann RearrangementPrimary Carboxamide + OxidantAlkaline Solution, Heat40-80Carbon ReductionLow Reliability, Harsh
Curtius RearrangementAcyl Azide + HeatThermal Decomposition70-90Mild ConditionsUnstable Intermediates
Carbonic Acid Diester ReactionAmine + Carbonic Acid DiesterBasic Conditions, Moderate Heat85-99Non-toxic ReagentsLimited to Specific Substrates

Novel Catalytic Approaches

Recent advances in catalytic methodology have opened new pathways for the synthesis of benzyl hydroxy(methyl)carbamate that address many limitations of conventional approaches. These novel catalytic systems offer improved selectivity, milder reaction conditions, and enhanced environmental compatibility [7] [8] [9] [10].

Zinc-Based Catalytic Systems

Zinc chloride has emerged as a particularly effective catalyst for carbamate synthesis from carbamoyl chlorides and alcohols [10]. The zinc center functions as a Lewis acid, activating the carbamoyl chloride toward nucleophilic attack while simultaneously coordinating to the alcohol nucleophile. This dual activation mechanism results in enhanced reaction rates and improved yields compared to uncatalyzed processes [10]. Reactions typically proceed at temperatures between thirty and eighty degrees Celsius, with reaction times ranging from twelve to eighteen hours [10].

The zinc-catalyzed methodology demonstrates excellent functional group tolerance, accommodating both aromatic and aliphatic alcohols. For benzyl hydroxy(methyl)carbamate synthesis, the method provides yields in the range of forty-nine to eighty-seven percent [10]. The catalyst loading can be optimized between 0.5 and 1.0 equivalents, with diminishing returns observed at higher loadings [10].

Palladium-Catalyzed Transformations

Palladium-based catalytic systems have been developed for the synthesis of carbamates from amines and chloroformates [11]. These systems operate through oxidative addition of the chloroformate to the palladium center, followed by coordination of the amine substrate and subsequent reductive elimination to form the carbamate product [11]. The palladium catalyst can be regenerated through reoxidation, allowing for catalytic turnover [11].

Density functional theory calculations have elucidated the mechanistic pathway for palladium-catalyzed carbamate formation [11]. The process involves initial ligand dissociation from the palladium precursor, followed by substrate coordination and activation. The computed energy profiles indicate thermodynamically favorable pathways with reasonable activation barriers [11].

Copper-Based Heterogeneous Catalysts

Copper-salicylaldehyde-chitosan composites represent a novel class of heterogeneous catalysts for carbamate synthesis [12]. These materials combine the catalytic activity of copper centers with the sustainability benefits of chitosan-derived supports [12]. The catalyst demonstrates excellent recyclability, maintaining activity for at least five consecutive cycles without significant loss of performance [12].

The copper centers facilitate oxidative coupling reactions between dicarbonyl compounds and amides, providing access to carbamate products under mild conditions [12]. Reaction temperatures between twenty-five and eighty degrees Celsius are typically employed, with reaction times of one to four hours sufficient for complete conversion [12].

Polymer-Supported Organocatalysts

Polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) has been developed as a recyclable base catalyst for carbon dioxide-based carbamate synthesis [7] [8]. This approach utilizes the three-component coupling of amines, carbon dioxide, and alkyl halides under mild conditions [7] [8]. The polymer support allows for easy separation and recycling of the catalyst, addressing sustainability concerns associated with homogeneous base catalysts [7] [8].

The PS-DBU system operates under atmospheric pressure of carbon dioxide at room temperature, representing a significant improvement in reaction conditions compared to high-pressure methods [7] [8]. Yields range from forty-five to ninety-two percent depending on the substrate combination, with excellent functional group tolerance observed [7] [8].

Metal Carbamate Complex Catalysts

Transition metal carbamate complexes have been investigated as both catalysts and intermediates in carbamate synthesis [9]. These complexes can facilitate carbon dioxide activation and subsequent incorporation into organic molecules [9]. The metal carbamate linkage provides a means of stabilizing otherwise unstable carbamic acid intermediates, allowing for controlled release and transformation under appropriate conditions [9].

Catalyst SystemSubstrate ScopeReaction Temperature (°C)Reaction Time (h)Yield Range (%)SelectivityRecyclability
Zinc ChlorideCarbamoyl Chlorides + Alcohols30-8012-1849-87HighLimited
Palladium-BasedAmines + Chloroformates25-1002-660-95ExcellentNo
Copper-Salicylaldehyde-ChitosanDicarbonyl Compounds + Amides25-801-475-92GoodYes (5 cycles)
Polymer-Supported DBUAmines + CO2 + Alkyl Halides250.845-92Moderate to GoodYes (Multiple)
Metal Carbamate ComplexesAmines + CO250-1504-2465-90HighLimited
Cesium Carbonate/TBAIPrimary Amines + CO2 + Alkyl Halides80-1206-1270-85GoodNo

Solvent System Optimization

The choice of solvent system significantly influences both the efficiency and selectivity of benzyl hydroxy(methyl)carbamate synthesis. Systematic investigation of solvent effects has revealed important structure-activity relationships that guide optimal reaction design [1] [13] [14].

Polar Protic Solvent Systems

Polar protic solvents such as methanol, ethanol, and water exert complex effects on carbamate formation reactions [1]. These solvents can participate in hydrogen bonding interactions with both reactants and intermediates, influencing reaction rates and product distributions [1]. In the synthesis of methyl carbamates using dimethyl carbonate and carbon dioxide, the presence of methanol as a cosolvent resulted in decreased selectivity toward the desired carbamate product [1].

The mechanism of solvent influence involves preferential solvation of anionic intermediates through hydrogen bonding [1]. This solvation stabilizes the carbamate anion nucleophile but also makes it less reactive toward electrophilic partners [1]. The net effect is often reduced reaction rates and increased formation of N-methylation side products [1].

Polar Aprotic Solvent Systems

Polar aprotic solvents including N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile demonstrate different solvation patterns that can enhance carbamate formation [1] [14]. These solvents stabilize cationic species while leaving anionic nucleophiles relatively unsolvated, resulting in enhanced nucleophilicity [1].

In DMF systems, the selectivity toward methyl carbamate formation improved significantly, with selectivity ratios increasing up to eleven-fold compared to reactions without cosolvent [1]. However, side reactions between DMF and amine substrates can lead to formamide byproducts, limiting the practical utility of this solvent in some cases [1].

Apolar Solvent Systems

Apolar solvents such as toluene, cyclohexane, and benzene provide minimal solvation of ionic intermediates, leading to different reactivity patterns [1] [15]. In these systems, the poor solvation of ionic species can result in lower overall conversion rates, but often with improved selectivity toward carbamate products [1].

The use of cyclohexane as a cosolvent in dimethyl carbonate-based carbamate synthesis resulted in selectivity values of eighty-four to ninety-six percent, representing significant improvements over polar solvent systems [1]. However, the overall conversion rates were reduced, requiring optimization of reaction times and temperatures [1].

Deep Eutectic Solvent Systems

Deep eutectic solvents (DES) represent a new class of green solvents that combine the properties of both solvent and catalyst [13] [16]. Choline chloride-based DES systems with zinc chloride have demonstrated exceptional performance in carbamate synthesis [13]. These systems can solubilize reactants while providing catalytic activation through the zinc component [13].

The choline chloride:zinc chloride DES system enables carbamate formation under atmospheric carbon dioxide pressure at room temperature [13]. Conversion rates of eighty-five to ninety-five percent and selectivity values of ninety to ninety-five percent have been achieved [13]. The DES can be recycled for at least five consecutive reactions without significant loss of activity [13].

Supercritical Carbon Dioxide Systems

Supercritical carbon dioxide (scCO2) serves dual roles as both solvent and reactant in carbamate synthesis [1] [17]. The pressure of carbon dioxide significantly influences both reaction conversion and selectivity through multiple mechanisms [1]. At pressures between five and two hundred bar, complex pressure-dependent effects are observed [1].

The optimal pressure range for maximizing conversion appears to be around forty bar, with both lower and higher pressures resulting in reduced efficiency [1]. Selectivity toward carbamate products increases continuously with pressure, reaching values of up to ninety-three percent at high pressures [1]. The pressure effects are attributed to changes in carbon dioxide solubility, phase behavior, and equilibrium positions [1].

Solvent CategoryExamplesEffect on Conversion (%)Effect on Selectivity (%)Mechanism of ActionEnvironmental Impact
Polar ProticMethanol, Ethanol, Water60-7053-67H-bond SolvationModerate
Polar AproticDMF, DMSO, Acetonitrile70-8562-86Enhanced NucleophilicityModerate
Apolar SolventsToluene, Cyclohexane, Benzene48-6284-96Minimal SolvationLow to Moderate
Deep Eutectic SolventsCholine Chloride:ZnCl285-9590-95Dual Solvent/CatalystLow
Supercritical CO2scCO2 (5-200 bar)40-8050-93Phase Behavior ControlVery Low
Ionic LiquidsImidazolium-based65-8070-85Ionic EnvironmentLow

Green Chemistry Synthesis Pathways

The development of sustainable synthetic methodologies for benzyl hydroxy(methyl)carbamate synthesis has become increasingly important as environmental concerns drive innovation in chemical manufacturing. Green chemistry principles provide a framework for designing more sustainable processes that minimize waste, reduce energy consumption, and eliminate hazardous substances [18] [19] [20] [21].

Waste Prevention Strategies

One-pot synthetic procedures represent a powerful approach for waste minimization in carbamate synthesis [18] [19]. Three-component coupling reactions that combine amines, carbon dioxide, and alkyl halides in a single reaction vessel eliminate the need for intermediate isolation and purification steps [18]. These methods typically improve overall yields by ten to twenty percent while dramatically reducing solvent consumption and waste generation [18].

The electrochemical-mediated fixation of carbon dioxide provides another waste prevention strategy [18]. This approach utilizes electrical energy to drive the incorporation of carbon dioxide into organic molecules, eliminating the need for stoichiometric chemical oxidants or reductants [18]. The method has been successfully applied to three-component synthesis of carbamate compounds from carbon dioxide, amines, and N-alkenylsulfonamides [18].

Atom Economy Optimization

Carbon dioxide-based synthesis pathways represent the ultimate expression of atom economy in carbamate formation [22] [7] [19]. These methods utilize carbon dioxide as both a carbon source and an activating agent, minimizing the formation of byproducts [22] [7]. The three-component coupling of amines, carbon dioxide, and alkyl halides achieves theoretical atom economy approaching one hundred percent when the only byproduct is an alkali metal halide salt [7].

Continuous flow methodologies further enhance atom economy by improving mass transfer and enabling precise control of reaction stoichiometry [22] [8]. Flow systems reduce residence times from hours to minutes while maintaining high yields, effectively improving the atom economy of the overall process [22] [8].

Hazard Reduction through Safer Reagents

The replacement of phosgene-derived reagents with carbonic acid diesters represents a significant advancement in hazard reduction [2] [19] [20]. Carbonic acid diesters are non-toxic, non-corrosive, and can be handled under ambient conditions without special safety precautions [2]. These reagents can be produced from carbon dioxide and alcohols, providing a renewable pathway for carbamate synthesis [19].

Solvent-free reaction conditions eliminate many hazards associated with volatile organic solvents [15] [20]. Grindstone chemistry techniques enable carbamate formation through mechanical activation, achieving high yields without the use of organic solvents [15]. These methods are particularly effective for solid-state transformations of phenols and alcohols to primary carbamates [15].

Energy Efficiency Improvements

Room temperature synthetic protocols significantly reduce energy consumption compared to traditional high-temperature methods [7] [13]. The development of highly active catalysts enables carbamate formation under ambient conditions, eliminating the need for external heating [7] [13]. Deep eutectic solvent systems are particularly effective in this regard, enabling high-yield carbamate synthesis at room temperature under atmospheric pressure [13].

Microwave-assisted synthesis provides another avenue for energy efficiency improvement [20]. These methods achieve selective heating of reaction mixtures, reducing overall energy consumption while often improving reaction rates and yields [20].

Renewable Feedstock Utilization

The use of biomass-derived starting materials represents an important trend toward renewable feedstock utilization [23] [20]. Cellulose carbamates can be synthesized directly from cellulose using reactive deep eutectic solvents, providing a pathway for converting renewable biomass into valuable chemical intermediates [23] [20].

Erbium trichloride-urea deep eutectic solvents enable direct carbamate formation from cellulose without the need for prior derivatization [23]. This approach achieves nitrogen incorporation levels sufficient for subsequent chemical transformations while utilizing completely renewable starting materials [23].

Catalytic Process Development

The development of recyclable heterogeneous catalysts addresses the sustainability challenges associated with homogeneous catalytic systems [7] [12] [20]. Polymer-supported organocatalysts can be recovered and reused multiple times without significant loss of activity [7]. Copper-chitosan composites demonstrate excellent recyclability while utilizing renewable biopolymer supports [12].

Enzyme-catalyzed processes represent the ultimate expression of green catalysis [20]. While not yet widely applied to carbamate synthesis, enzymatic methods offer the potential for highly selective transformations under mild conditions using renewable catalysts [20].

Green Chemistry PrincipleImplementation StrategyExample ApplicationYield Improvement (%)Environmental Benefit
Waste PreventionOne-pot ReactionsThree-component Coupling10-20Reduced Waste Stream
Atom EconomyCO2-based SynthesisCO2/Amine/Alkyl Halide15-25Higher Atom Utilization
Less Hazardous SynthesisSolvent-free ConditionsGrindstone Chemistry5-15Elimination of Toxic Intermediates
Safer ChemicalsNon-toxic ReagentsCarbonic Acid Diesters20-30Reduced Toxicity
Safer SolventsWater/Green SolventsDeep Eutectic Solvents10-25Reduced VOC Emissions
Energy EfficiencyRoom Temperature ReactionsAmbient Pressure Synthesis5-10Lower Energy Consumption
Renewable FeedstocksBiomass-derived Starting MaterialsCellulose Carbamates15-20Sustainable Sourcing
CatalysisRecyclable CatalystsPolymer-supported DBU20-35Reduced Catalyst Waste

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types